molecular formula C23H28O2S B1665641 (E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid CAS No. 156691-86-0

(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid

Cat. No. B1665641
M. Wt: 368.5 g/mol
InChI Key: QPAMXNZWXFZISY-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-191659 is a Retinoid X Receptor (RXR) pan-agonist. RXR pan-agonists have been shown to modulate endothelial cell proliferation.

Scientific Research Applications

Mitogenic Effect and Hepatomegaly

  • Mitogenic Effects on Liver : This compound, as a retinoid X receptor (RXR) agonist, was observed to cause hepatomegaly in rats without inducing hepatic necrosis. It was found to increase hepatocyte proliferation, indicating potential applications in liver regeneration and repair studies (Standeven et al., 1997).

Retinoid X Receptor Agonism and Modifications

  • Structural Modifications and Biological Activity : Research into the effects of structural modifications in this compound on retinoid biological activity showed that geometric constraints are crucial for high biological activity, suggesting its utility in the development of new therapeutic agents (Dawson et al., 1989).
  • Development of Retinoid X Receptor Selective Agonists : This compound's analogues have been studied for their selective agonism of RXR, indicating potential for targeted therapeutic applications in diseases like cutaneous T-cell lymphoma (Jurutka et al., 2013).

Synthesis and Structural Analysis

  • Synthesis and Structure-Activity Relationships : Its synthesis and the relationships between its structure and biological activity have been explored, providing insights into the design of RXR-selective compounds for pharmacological applications (Boehm et al., 1994).

Modulation of Cell Proliferation

  • Endothelial Cell Proliferation Modulation : Studies have shown that this compound and its analogues can inhibit basic fibroblast growth factor-induced endothelial cell proliferation, suggesting potential in angiogenesis-related research (Pakala & Benedict, 1999).

Potential in CNS Disease Treatment

  • Central Nervous System Applications : Its partial agonist, labeled for PET imaging, was proposed for the treatment of CNS diseases like Alzheimer's and Parkinson's, based on its brain uptake and distribution, highlighting its potential in neurodegenerative disease research (Shibahara et al., 2017).

properties

CAS RN

156691-86-0

Product Name

(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid

Molecular Formula

C23H28O2S

Molecular Weight

368.5 g/mol

IUPAC Name

5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+

InChI Key

QPAMXNZWXFZISY-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid
AGN 191659
AGN-191659

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 2
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 3
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
Reactant of Route 6
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid

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